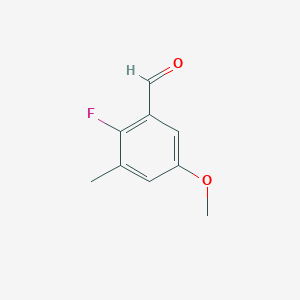

2-Fluoro-5-methoxy-3-methylbenzaldehyde

Description

Contextualization within Fluorinated Aromatic Aldehydes

Fluorinated aromatic aldehydes are a significant subclass of organic compounds, recognized for the profound impact of the fluorine atom on the molecule's properties. The incorporation of fluorine, the most electronegative element, into an aromatic ring can dramatically alter the electronic nature of the molecule. This often leads to changes in reactivity, acidity, lipophilicity, and metabolic stability, making these compounds highly valuable in various fields, particularly in medicinal chemistry and materials science. alfa-chemistry.com

The table below presents a comparison of the physical properties of some related fluorinated and substituted benzaldehydes, which can offer insights into the expected characteristics of 2-Fluoro-5-methoxy-3-methylbenzaldehyde.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2-Fluoro-3-methoxybenzaldehyde | 103438-88-6 | C8H7FO2 | 154.14 | 47-51 | - |

| 2-Fluoro-5-methoxybenzaldehyde | 105728-90-3 | C8H7FO2 | 154.14 | 48-50 | 229-230 |

| 3-Methylbenzaldehyde | 620-23-5 | C8H8O | 120.15 | -23 | 199 |

| 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde | 34549-69-4 | C8H7NO5 | 197.14 | 129-134 | - |

Overview of Research Significance in Organic Synthesis and Beyond

While direct applications of this compound are not yet reported, its potential as a valuable building block in organic synthesis is significant. Substituted benzaldehydes are pivotal intermediates in the construction of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

In the realm of medicinal chemistry, the introduction of fluorine and methoxy (B1213986) groups is a common strategy to enhance the pharmacological profile of drug candidates. nih.govresearchgate.net Fluorine can improve metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. Therefore, this compound could serve as a precursor for the synthesis of novel bioactive compounds. For instance, related o-fluorobenzaldehydes have been utilized in the synthesis of indazoles, a class of heterocyclic compounds with diverse biological activities. nih.govresearchgate.netclockss.org

The aldehyde functional group is highly versatile and can participate in a wide array of chemical transformations. These include, but are not limited to:

Condensation Reactions: Aldehydes readily undergo condensation reactions, such as the Knoevenagel condensation, to form carbon-carbon double bonds. A study on the synthesis of various fluoro, methoxy, and methyl ring-disubstituted octyl phenylcyanoacrylates for copolymerization with styrene (B11656) highlights the utility of such substituted benzaldehydes in polymer and materials science. chemrxiv.org

Reductive Amination: This reaction allows for the conversion of the aldehyde into an amine, a functional group prevalent in many pharmaceuticals.

Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into an alkene, providing a route to a variety of complex structures. For example, 2-Fluoro-3-methoxybenzaldehyde is used in the synthesis of benzosuberone derivatives via a Wittig reaction. ossila.com

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde group yields secondary alcohols, which are versatile intermediates for further synthetic manipulations.

The unique substitution pattern of this compound could also impart specific regioselectivity in reactions involving the aromatic ring, such as electrophilic aromatic substitution. The interplay between the directing effects of the fluoro, methoxy, and methyl groups would be a subject of interest for synthetic chemists aiming to create highly functionalized aromatic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-fluoro-5-methoxy-3-methylbenzaldehyde |

InChI |

InChI=1S/C9H9FO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3 |

InChI Key |

KAMPVNZYRDWJJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Fluoro 5 Methoxy 3 Methylbenzaldehyde

Fundamental Reaction Pathways of the Aldehyde Moiety

The aldehyde group (-CHO) is the most reactive site for many transformations, readily undergoing oxidation, reduction, and condensation reactions.

The aldehyde functional group can be easily oxidized to form the corresponding carboxylic acid, 2-fluoro-5-methoxy-3-methylbenzoic acid. This transformation is a fundamental reaction in organic chemistry, achievable with a variety of oxidizing agents. The choice of reagent depends on the presence of other sensitive functional groups in the molecule.

Common laboratory oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in the Jones reagent

Tollens' reagent ([Ag(NH₃)₂]⁺), which is a mild oxidant

Potassium dichromate (K₂Cr₂O₇) in acidic conditions

The synthesis of structurally similar compounds, such as 2-Fluoro-5-methylbenzoic acid, is well-documented and serves as a key intermediate in the pharmaceutical and agrochemical industries. nbinno.comossila.com The presence of the fluorine atom in these structures can enhance properties like lipophilicity and metabolic stability, which are crucial for drug design. nbinno.com

| Oxidizing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidification | Strong, can oxidize other groups (e.g., alkyl chains) |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acidic, acetone | Strong, fast, but not selective for aldehydes over alcohols |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild and highly selective for aldehydes |

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous sulfuric acid | Strong, requires acidic conditions |

The aldehyde group is readily reduced to a primary alcohol, yielding (2-fluoro-5-methoxy-3-methylphenyl)methanol. This conversion is typically accomplished using hydride-based reducing agents.

Key reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that reduces aldehydes and ketones. It is often used in protic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄. It must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The synthesis of related benzyl (B1604629) alcohols from substituted benzaldehydes is a common procedure. For instance, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol is synthesized from its corresponding aldehyde via reaction with an organolithium reagent followed by quenching with formaldehyde (B43269) gas, demonstrating the reactivity of the aldehyde group on a fluorinated ring. google.com Furthermore, the addition of a Grignard reagent, such as phenylmagnesium bromide, to 2-fluoro-5-methoxy-3-methylbenzaldehyde would result in the formation of a secondary alcohol, (2-fluoro-5-methoxy-3-methylphenyl)(phenyl)methanol, showcasing the carbonyl's susceptibility to nucleophilic attack. chemicalbook.com

| Reducing Agent | Typical Solvent | Reactivity Profile |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selectively reduces aldehydes and ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Strong, reduces aldehydes, ketones, esters, and carboxylic acids |

| Catalytic Hydrogenation (H₂/Catalyst) | Various | Effective, catalyst choice (e.g., Pd, Pt, Ni) affects conditions |

The electrophilic carbon atom of the aldehyde group readily reacts with nucleophiles, particularly primary amines, to form imines, commonly known as Schiff bases. nih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. These reactions are often catalyzed by a small amount of acid. Schiff bases are important intermediates in organic synthesis and are studied for their wide range of biological activities. nih.govijstr.org

Beyond Schiff base formation, the aldehyde can participate in other condensation reactions:

Knoevenagel Condensation: Reaction with compounds containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base like piperidine. chemrxiv.org Studies on various fluoro- and methoxy-substituted benzaldehydes have shown their successful use in synthesizing phenylcyanoacrylates via this method. chemrxiv.orgchemrxiv.org

Wittig Reaction: Reaction with a phosphorus ylide to form an alkene, replacing the C=O bond with a C=C bond.

Aldol Condensation: Reaction with an enolate ion to form a β-hydroxy aldehyde or ketone.

Studies involving 2-fluoro-5-nitrobenzaldehyde (B1301997) have demonstrated its ability to undergo cyclocondensation with amidines, acting as a precursor to quinazoline (B50416) derivatives. researchgate.net

| Reaction Name | Reactant | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Product |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Cyclocondensation | Amidine | Heterocycle (e.g., Quinazoline) |

Reactivity of the Aromatic Ring and Substituents

The reactivity of the benzene (B151609) ring is heavily influenced by the electronic properties of its substituents. These groups determine the ring's susceptibility to both nucleophilic and electrophilic attack and direct the position of substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides. The reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the fluorine atom) to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

In this compound, the aldehyde group is para to the fluorine atom. However, the aldehyde group is deactivating towards nucleophilic attack, while the methoxy (B1213986) and methyl groups are electron-donating, which further disfavors the classical SNAr mechanism. researchgate.net Despite this, fluorine is an excellent leaving group, and under certain conditions, substitution can occur. For instance, studies on di- and tri-fluorinated benzaldehydes in methanol with a base catalyst have shown that a fluorine atom can be substituted by a methoxy group via an SNAr-type reaction. acgpubs.org The reaction's success is often dependent on the specific nucleophile and reaction conditions.

| Nucleophile | Potential Product | Example Reaction Type |

|---|---|---|

| Methoxide (CH₃O⁻) | 2,5-Dimethoxy-3-methylbenzaldehyde | Ether Synthesis |

| Ammonia (NH₃) | 2-Amino-5-methoxy-3-methylbenzaldehyde | Amination |

| Thiolate (RS⁻) | 5-Methoxy-3-methyl-2-(alkylthio)benzaldehyde | Thioether Synthesis |

| Cyanide (CN⁻) | 2-Cyano-5-methoxy-3-methylbenzaldehyde | Nitrile Synthesis |

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring. masterorganicchemistry.commasterorganicchemistry.com The outcome of such a reaction on a substituted ring is governed by the cumulative directing effects of the substituents already present. libretexts.org

The directing effects of the substituents on this compound are as follows:

-CHO (Formyl): Strongly deactivating and a meta-director. libretexts.orguomustansiriyah.edu.iq

-OCH₃ (Methoxy): Strongly activating and an ortho, para-director.

-CH₃ (Methyl): Activating and an ortho, para-director. libretexts.org

-F (Fluoro): Deactivating but an ortho, para-director. libretexts.org

The available positions for substitution are C4 and C6. The final substitution pattern will result from the competition between these groups.

The powerful activating and directing effects of the methoxy and methyl groups will strongly favor substitution at positions ortho and para to them.

The methoxy group at C5 directs to C4 (ortho) and C6 (ortho).

The methyl group at C3 directs to C4 (ortho) and C6 (para).

The fluoro group at C2 directs to C6 (para).

The deactivating aldehyde group at C1 directs any potential substitution meta to itself, which corresponds to C5 (already substituted) and C3 (already substituted).

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CHO | C1 | Deactivating | Meta (to C3, C5) |

| -F | C2 | Deactivating | Ortho, Para (to C3, C6) |

| -CH₃ | C3 | Activating | Ortho, Para (to C2, C4, C6) |

| -OCH₃ | C5 | Activating | Ortho, Para (to C4, C6) |

Cross-Coupling Reactions Involving Aromatic C-H Bonds

There is currently a lack of specific published research detailing the participation of this compound in cross-coupling reactions that proceed via the activation of its aromatic C-H bonds.

Difluoromethylation of Aldehyde Functional Groups and Aromatic C-H Bonds

Scientific literature does not provide specific examples or detailed studies on the difluoromethylation of the aldehyde functional group or the aromatic C-H bonds of this compound.

Mechanistic Investigations of this compound Reactions

No specific mechanistic studies concerning the reactions of this compound have been found in a review of available chemical literature.

Spectroscopic Data for this compound Not Publicly Available

A thorough search for advanced spectroscopic data for the chemical compound this compound (CAS No. 1056214-42-6) has revealed a lack of publicly available detailed research findings necessary to construct an in-depth analytical article as requested. While the existence of the compound is confirmed through chemical supplier databases, the specific experimental data required for a comprehensive structural elucidation and spectroscopic characterization are not present in accessible scientific literature or spectral databases.

The requested article outline necessitated detailed information for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, and advanced 2D NMR or ¹⁷O NMR techniques.

Vibrational Spectroscopy: Including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy.

Consequently, an article focusing solely on the advanced spectroscopic characterization of this compound cannot be generated at this time due to the absence of the foundational scientific data.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For 2-Fluoro-5-methoxy-3-methylbenzaldehyde, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Liquid chromatography-mass spectrometry (LC/MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for the sensitive detection of compounds in various matrices. In LC/MS analysis of this compound, different ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be employed. The choice of ionization source would depend on the polarity and thermal stability of the analyte.

Based on the structure of this compound, its mass spectrum would be expected to exhibit characteristic fragmentation patterns. These would likely include the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, loss of a formyl radical (•CHO), and potentially the loss of a fluorine atom. The exact fragmentation pathway and the relative intensities of the fragment ions would provide valuable information for confirming the structure of the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted Observation | Structural Inference |

|---|---|---|

| Electron Ionization MS (EI-MS) | Molecular ion peak ([M]⁺) | Confirmation of molecular weight |

| Characteristic fragment ions | Structural elucidation through fragmentation patterns | |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Protonated molecule ([M+H]⁺) or other adducts | Accurate mass measurement and elemental composition |

| Separation from impurities and byproducts | Purity assessment and analysis in complex mixtures |

X-ray Diffraction (XRD) for Solid-State Structure Determination of Analogues and Derivatives

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While the crystal structure of this compound has not been reported, the structures of several analogous benzaldehyde (B42025) derivatives have been determined by single-crystal XRD, offering insights into the likely solid-state conformation and packing of the target molecule.

For instance, the crystal structure of 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde has been reported. researchgate.net In this related compound, the molecular structure is stabilized by an intramolecular O-H•••O hydrogen bond, forming a six-membered ring. researchgate.net Similarly, the crystal structure of 3-chloro-5-fluorosalicylaldehyde reveals a planar molecular structure with an intramolecular hydrogen bond between the phenolic hydrogen and the formyl oxygen. nih.gov The molecules of 3-chloro-5-fluorosalicylaldehyde pack in the solid state through weak intermolecular C—H•••O, C—H•••F, and F•••O interactions, as well as offset face-to-face π-stacking. nih.gov

Table 2: Crystallographic Data for an Analogue: 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₁₂O₃ | researchgate.net |

| Molecular Weight | 180.20 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 14.881 (4) | researchgate.net |

| b (Å) | 8.9184 (19) | researchgate.net |

| c (Å) | 7.0019 (15) | researchgate.net |

| β (°) | 94.098 (6) | researchgate.net |

| Volume (ų) | 927.8 (3) | researchgate.net |

| Z | 4 | researchgate.net |

| Density (calculated) (Mg m⁻³) | 1.290 | researchgate.net |

Other Spectroscopic Methods (e.g., UV-Vis Absorption, Fluorescence Spectroscopy) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength and intensity of the absorption bands are characteristic of the chromophores present in the molecule.

For this compound, the benzaldehyde moiety constitutes the primary chromophore. The electronic spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy (shorter wavelength) and higher intensity, arise from the promotion of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group. The n → π* transition, of lower energy (longer wavelength) and lower intensity, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

While direct UV-Vis data for the target compound is not available, a study on a more complex derivative, (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one, shows absorption peaks in the ultraviolet and visible regions. scielo.org.za For this molecule, experimental absorption peaks were observed at 348 nm and 406 nm. scielo.org.za Theoretical calculations indicated that these transitions are comprised of HOMO to LUMO+1 and HOMO-2 to LUMO transitions. scielo.org.za

The positions of the absorption maxima for this compound will be influenced by the substituents on the aromatic ring. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzaldehyde. The fluorine and methyl groups will also have a smaller effect on the electronic transitions.

Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, can also provide valuable information. Aromatic aldehydes are often weakly fluorescent or non-fluorescent at room temperature in fluid solution due to efficient intersystem crossing to the triplet state. However, the fluorescence properties can be highly dependent on the molecular structure and the environment. Further experimental studies would be required to determine the fluorescence characteristics of this compound.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Region | Relative Intensity |

|---|---|---|

| π → π* | Shorter wavelength (UV region) | High |

| n → π* | Longer wavelength (UV-A or near-visible region) | Low |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations of Molecular Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are widely employed to predict the molecular geometries and vibrational frequencies of organic compounds with a high degree of accuracy.

The ground state geometry of 2-Fluoro-5-methoxy-3-methylbenzaldehyde is determined by the spatial arrangement of its constituent atoms that corresponds to the lowest electronic energy. For substituted benzaldehydes, the primary determinants of conformational isomerism are the rotational barriers around the C(aryl)-C(aldehyde) and C(aryl)-O(methoxy) bonds.

Theoretical studies on similar substituted benzaldehydes indicate that the aldehyde group's orientation relative to the benzene (B151609) ring is a critical factor. The two primary planar conformers are typically referred to as O-cis and O-trans, denoting the orientation of the carbonyl oxygen with respect to a particular substituent. For this compound, the relative orientation of the aldehyde and methoxy (B1213986) groups is of key interest.

Computational analyses of related methoxybenzaldehydes suggest that the rotational barrier for the methoxy group is influenced by steric and electronic interactions with adjacent substituents. Similarly, the rotational barrier of the aldehyde group can be affected by ortho-substituents. Based on studies of analogous compounds, it is anticipated that the ground state of this compound will feature a near-planar arrangement of the benzene ring, aldehyde, and methoxy groups to maximize conjugation. The precise energetic preference for one conformer over another would be determined by a delicate balance of steric hindrance from the methyl and fluoro groups and electronic interactions.

Table 1: Predicted Rotational Energy Barriers for this compound based on Analogous Compounds (Note: These are estimated values based on computational studies of similar substituted benzaldehydes.)

| Rotational Barrier | Predicted Energy (kcal/mol) |

| C(aryl)-CHO rotation | 4.5 - 7.5 |

| C(aryl)-OCH₃ rotation | 2.0 - 5.0 |

Vibrational spectroscopy, in conjunction with DFT calculations, provides a powerful tool for the structural elucidation of molecules. Theoretical vibrational wavenumber calculations can predict the infrared (IR) and Raman spectra of a molecule, and a normal mode analysis describes the atomic motions associated with each vibrational frequency.

For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its functional groups. The calculated wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical method. Based on studies of similar fluorinated and methoxy-substituted benzaldehydes, the following vibrational modes are anticipated.

Table 2: Predicted Vibrational Wavenumbers and Assignments for this compound (Note: These are estimated values based on DFT calculations of analogous compounds.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3000 |

| C-H stretching (aldehyde) | 2900 - 2800 |

| C-H stretching (methyl) | 2980 - 2870 |

| C=O stretching (aldehyde) | 1710 - 1680 |

| C=C stretching (aromatic) | 1600 - 1450 |

| C-F stretching | 1250 - 1100 |

| C-O stretching (methoxy) | 1270 - 1230 (asymmetric), 1050 - 1010 (symmetric) |

| C-H in-plane bending | 1300 - 1000 |

| C-H out-of-plane bending | 900 - 675 |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity and behavior in chemical reactions. Computational methods provide valuable insights into these properties through various analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy group, while the LUMO is anticipated to be centered on the electron-withdrawing aldehyde group and the aromatic ring. The presence of the electron-donating methoxy and methyl groups and the electron-withdrawing fluoro and aldehyde groups will influence the energies of these orbitals.

Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Note: These are estimated values based on DFT calculations of analogous compounds.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically colored blue), which are prone to nucleophilic attack.

In the MESP of this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group, indicating its high electrophilicity. The region around the fluorine atom will also exhibit negative potential due to its high electronegativity. The hydrogen atoms of the aromatic ring and the methyl group will show regions of positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of charge transfer interactions, hyperconjugation, and bond strengths.

Intermolecular Interactions and Aggregation Behavior

Hypothetically, the study of intermolecular interactions in this compound would involve analyzing various non-covalent forces that govern its solid-state structure and bulk properties.

Hydrogen Bonding Interactions (e.g., C-H···O Bonds)

In the absence of strong hydrogen bond donors, weak C-H···O hydrogen bonds would likely play a significant role in the crystal packing of this compound. These interactions would involve the hydrogen atoms of the methyl group and the aromatic ring acting as donors, and the oxygen atoms of the methoxy and aldehyde groups acting as acceptors. The geometry and energetics of these bonds would be determined using computational methods to understand the preferred arrangement of molecules in a crystalline lattice.

Dimerization and Supramolecular Assembly Characteristics

The interplay of C-H···O bonds, along with other weak interactions such as π-π stacking and van der Waals forces, would dictate the formation of dimers and larger supramolecular assemblies. Computational models could predict the most stable dimeric structures and how these dimers further assemble into more complex three-dimensional networks.

Prediction and Simulation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are routinely used to predict spectroscopic parameters. For this compound, theoretical calculations could provide:

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts could be calculated and compared with experimental data to confirm the molecular structure and aid in spectral assignment.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies could be simulated. This would help in assigning the observed spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's dynamic behavior.

Non-Linear Optical (NLO) Properties and First-Order Hyperpolarizability Calculations

Computational methods are essential for predicting the non-linear optical (NLO) properties of molecules, which are crucial for applications in optoelectronics. For this compound, these calculations would involve:

First-Order Hyperpolarizability (β): This parameter is a measure of the second-order NLO response. Calculations would determine the magnitude of β, indicating the potential of the molecule for applications such as frequency doubling of light. The distribution and nature of electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, aldehyde) groups on the benzene ring would be analyzed to understand their influence on the NLO properties.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

QTAIM is a powerful theoretical tool used to analyze the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. A QTAIM analysis of this compound would provide:

Bond Critical Points (BCPs): Identification of BCPs would confirm the existence of covalent bonds and weaker intermolecular interactions.

Electron Density (ρ) and its Laplacian (∇²ρ) at BCPs: The values of these properties at the bond critical points would allow for the characterization of the bonds. For example, the nature of the C-F, C-O, and C-C bonds within the molecule could be elucidated, and the strength and nature of any identified hydrogen bonds could be quantified.

While specific data for this compound is not available, the methodologies described above represent the standard computational approaches that would be employed to characterize this molecule. Such theoretical studies are invaluable for complementing experimental findings and for the rational design of new materials with desired properties. Future computational work on this specific compound is needed to fill the current knowledge gap.

Role As a Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Diverse Organic Molecules

2-Fluoro-5-methoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde that holds potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom, an electron-donating methoxy (B1213986) group, and a methyl group on the benzene (B151609) ring, in addition to the reactive aldehyde functionality, makes it a candidate for the construction of a variety of complex organic structures.

Construction of Heterocyclic Systems (e.g., Azaindoles, Azaindolines)

A review of scientific literature did not yield specific examples detailing the use of this compound in the synthesis of azaindole or azaindoline ring systems. While substituted benzaldehydes are known precursors for various heterocyclic compounds, including azaindoles through reactions like the Madelung synthesis or transition-metal-catalyzed methods, specific applications of this particular isomer are not documented in the reviewed sources. rsc.orgrsc.orgnih.gov

Synthesis of Chalcone (B49325) and Schiff Base Derivatives for Further Elaboration

The aldehyde functional group of this compound serves as a key reactive site for condensation reactions, making it a suitable precursor for the synthesis of chalcones and Schiff bases.

Chalcones , which are 1,3-diaryl-2-propen-1-one derivatives, are typically synthesized through the Claisen-Schmidt condensation. sapub.orgscispace.com This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) or a related ketone. nih.gov this compound can act as the aromatic aldehyde component in this reaction, providing one of the two aryl rings in the resulting chalcone structure. The substituents on the benzaldehyde (B42025) ring (fluoro, methoxy, and methyl groups) can influence the electronic properties and subsequent reactivity of the synthesized chalcone, making these derivatives valuable intermediates for further chemical elaboration. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Reaction Type | General Product Structure |

|---|---|---|---|

| This compound | Substituted Acetophenone (R-C(O)CH₃) | Claisen-Schmidt Condensation | (E)-1-(R-phenyl)-3-(2-fluoro-5-methoxy-3-methylphenyl)prop-2-en-1-one |

Schiff bases , characterized by an azomethine or imine group (-C=N-), are formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde. chemsociety.org.ngresearchgate.net The reaction of this compound with various primary amines would yield a range of Schiff base derivatives. These compounds are significant not only as intermediates for the synthesis of more complex molecules, including various heterocycles, but also for their applications in coordination chemistry as ligands for metal complexes. nih.govimpactfactor.org

| Reactant 1 | Reactant 2 | Reaction Type | General Product Structure |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Condensation/Dehydration | (E)-N-(2-fluoro-5-methoxy-3-methylbenzylidene)-R-amine |

Building Block for Porphyrins and Related Macrocycles

While aromatic aldehydes are fundamental building blocks in the synthesis of porphyrins, typically through acid-catalyzed condensation with pyrrole (B145914) (e.g., the Lindsey or Adler-Longo methods), a search of the available literature did not uncover specific instances of this compound being used for this purpose. nih.govacs.orgarkat-usa.orgrsc.org The steric and electronic properties of the substituents on the aldehyde could potentially influence the yield and properties of a resulting porphyrin, but such studies involving this specific compound have not been reported.

Intermediate in the Synthesis of Photochromic Diarylethenes and Optical Materials

Diarylethenes are a class of photochromic compounds that undergo reversible isomerization upon irradiation with light. nih.gov Their synthesis often involves the construction of a central photoswitchable core flanked by two aryl units. Although various substituted aromatic heterocycles and carbocycles are employed in their synthesis, there is no specific mention in the reviewed scientific literature of this compound serving as an intermediate in the creation of diarylethenes or other related optical materials. rsc.orgrsc.orgresearchgate.net

Application in Radiochemistry for Labeled Compound Synthesis (e.g., ¹⁸F-Fluorination Studies)

Radiolabeling, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is crucial for the development of tracers for Positron Emission Tomography (PET). acs.org The synthesis of these tracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. nih.gov Although methods exist for the radiofluorination of aromatic rings, a literature review did not reveal any studies where this compound was used as a precursor or substrate in ¹⁸F-fluorination studies or in the synthesis of other radiolabeled compounds. nih.govrsc.org

Development of Fine Chemicals and Specialty Materials

Substituted benzaldehydes are important intermediates in the synthesis of fine chemicals, which include pharmaceuticals, agrochemicals, and specialty polymers. proquest.comliberty.edu Due to its specific functionalization, this compound is a potential starting material for the development of such high-value products. However, specific examples of its application in the synthesis of commercial fine chemicals or specialty materials are not detailed in the surveyed academic and scientific literature.

Exploration in Ligand Design and Coordination Chemistry

While direct applications of this compound in ligand design are not extensively documented, its derivatives hold potential in the field of coordination chemistry. The presence of oxygen and fluorine atoms, which can act as donor sites, allows for the formation of coordination complexes with various metal ions. The aldehyde functional group can be readily converted into other functionalities, such as imines or alcohols, which can then participate in chelation. This adaptability makes derivatives of this compound interesting candidates for the development of novel ligands with tailored electronic and steric properties for applications in catalysis and materials science.

Future Research Directions and Unexplored Avenues for 2 Fluoro 5 Methoxy 3 Methylbenzaldehyde

Development of More Efficient and Sustainable Synthetic Methodologies

Current synthetic routes to 2-Fluoro-5-methoxy-3-methylbenzaldehyde and its analogs often rely on classical, multi-step processes that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of more efficient and environmentally benign methodologies. A primary focus will be on the principles of green chemistry, aiming to reduce the number of synthetic steps, maximize atom economy, and utilize less hazardous solvents and reagents.

Exploration of novel catalytic systems, such as those based on earth-abundant metals, could provide more sustainable alternatives to traditional stoichiometric reagents. Furthermore, the application of flow chemistry techniques presents an opportunity to improve reaction efficiency, safety, and scalability. The development of a robust and sustainable synthetic pathway is a critical first step to enabling broader research and application of this compound.

Investigation of Novel Catalytic Transformations for Functionalization

The reactivity of the aldehyde functional group, coupled with the electronic effects of the fluorine, methoxy (B1213986), and methyl substituents, makes this compound an intriguing substrate for novel catalytic transformations. Future research should focus on exploring a wide range of catalytic reactions to further functionalize this core structure.

This includes, but is not limited to, asymmetric catalysis to introduce chirality, cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, and C-H activation methodologies to directly functionalize the aromatic ring. The insights gained from these studies will not only expand the chemical space accessible from this starting material but also contribute to a more fundamental understanding of how the interplay of its substituents influences reactivity and selectivity.

Exploration of Undiscovered Derivatization Pathways and Their Chemical Consequences

Beyond catalytic transformations, there is a vast, unexplored landscape of derivatization pathways for this compound. Systematic exploration of its reactions with a diverse array of nucleophiles and electrophiles will be crucial. The aldehyde handle can be converted into a wide variety of other functional groups, such as alcohols, amines, carboxylic acids, and more complex heterocyclic systems.

A key area of investigation will be to understand how the existing substituents on the aromatic ring influence the reactivity of the aldehyde and the stability and properties of the resulting derivatives. This systematic derivatization will lead to the creation of a library of novel compounds with potentially interesting and useful chemical, physical, and biological properties.

Integration into Advanced Functional Materials Research beyond Current Applications

While the current applications of this compound are not yet well-defined in the scientific literature, its structural motifs suggest potential for integration into advanced functional materials. The presence of a fluorine atom, known to impart unique electronic properties and thermal stability, makes it an attractive building block for materials science.

Future research should explore its incorporation into polymers, metal-organic frameworks (MOFs), and organic electronic materials. For example, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for liquid crystals. The goal is to move beyond its role as a simple synthetic intermediate and to establish it as a key component in the design of next-generation materials.

Deeper Computational and Theoretical Insights into its Reactive Profile and Molecular Interactions

To complement experimental investigations, in-depth computational and theoretical studies are essential to gain a deeper understanding of the molecular properties and reactivity of this compound. Density functional theory (DFT) calculations can be employed to model its electronic structure, predict its reactivity towards various reagents, and elucidate reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.